

Unambiguous Structure Elucidation of 3-Iodoaniline: A Comparative NMR Analysis

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Compound of Interest		
Compound Name:	3-lodoaniline	
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A definitive guide to the structural confirmation of **3-iodoaniline** utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report furnishes a comparative analysis with its structural isomers and related aniline derivatives, providing researchers, scientists, and drug development professionals with a robust framework for spectral interpretation.

The precise characterization of molecular structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous determination of molecular architecture in solution. This guide presents a detailed ¹H and ¹³C NMR analysis of **3-iodoaniline**, offering a clear comparison with its isomers, 2-iodoaniline and 4-iodoaniline, as well as with aniline and 3-bromoaniline. The presented data highlights the nuanced effects of substituent position and halogen identity on the magnetic environment of protons and carbons within the aniline scaffold.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum of **3-iodoaniline** is characterized by distinct chemical shifts and coupling patterns for the aromatic protons. A comparison with its isomers and related compounds reveals the influence of the substituent's electronic effects and its position on the benzene ring.



Compoun d	Solvent	H-2 (δ, ppm)	H-4 (δ, ppm)	H-5 (δ, ppm)	H-6 (δ, ppm)	NH₂ (δ, ppm)
3- Iodoaniline	CDCl ₃	7.03 (t)	6.96 (d)	6.81 (t)	6.54 (d)	3.56 (s)
2- Iodoaniline	CDCl ₃	7.66 (d)	6.50 (t)	7.16 (t)	6.77 (d)	4.09 (s)
4- Iodoaniline	CDCl ₃	6.47 (d)	7.40 (d)	7.40 (d)	6.47 (d)	3.61 (s)
Aniline	CDCl₃	6.76 (d)	7.26 (t)	6.86 (t)	7.26 (t)	3.63 (s)
3- Bromoanili ne	CDCl₃	6.80-6.86 (m)	6.57 (d)	6.96-7.01 (t)	6.80-6.86 (m)	3.67 (s)

Table 1: ¹H NMR chemical shifts (δ) in ppm for **3-iodoaniline** and related compounds. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Data is referenced to TMS (δ = 0.00 ppm).

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom in the molecule. The electronegativity and position of the iodine atom in **3-iodoaniline** significantly influence the carbon chemical shifts, particularly for the carbon atom directly bonded to the iodine (C-3).



Compo und	Solvent	C-1 (δ, ppm)	C-2 (δ, ppm)	C-3 (δ, ppm)	C-4 (δ, ppm)	C-5 (δ, ppm)	C-6 (δ,
3- Iodoanilin e	CDCl₃	147.8	123.1	95.0	130.7	121.4	113.7
2- Iodoanilin e	CDCl₃	146.69	84.13	138.94	119.92	129.29	114.68
4- Iodoanilin e	CDCl₃	146.35	117.60	138.20	79.68	138.20	117.60
Aniline	CDCl ₃	146.57	115.12	129.30	118.40	129.30	115.12
3- Bromoani line	CDCl₃	147.5	113.1	134.8	118.4	130.2	114.8

Table 2: 13 C NMR chemical shifts (δ) in ppm for **3-iodoaniline** and related compounds. Data is referenced to the solvent signal.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for aniline derivatives.

Sample Preparation:

- Weigh 5-20 mg of the analytical sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:



- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

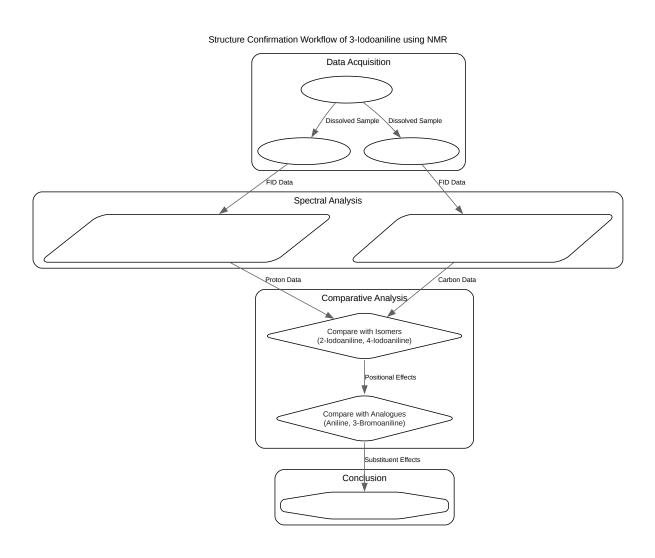
¹³C NMR Spectroscopy:

- Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **3-iodoaniline** using NMR spectroscopy.





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Figure 1. Logical workflow for the structural confirmation of **3-lodoaniline** via NMR.







In conclusion, the combined analysis of ¹H and ¹³C NMR spectra provides a powerful and unambiguous method for the structural confirmation of **3-iodoaniline**. The comparative data presented in this guide serves as a valuable resource for distinguishing it from its isomers and understanding the electronic influence of substituents on the aniline ring system.

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